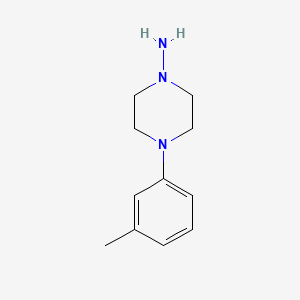

4-(3-Methylphenyl)piperazin-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Methylphenyl)piperazin-1-amine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

4-(3-Methylphenyl)piperazin-1-amine, also known as 3-Methyl-4-piperazin-1-yl-aniline, is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article delves into its applications in medicinal chemistry, neuropharmacology, and material science, supported by data tables and case studies.

Antidepressant Activity

This compound has been studied for its potential antidepressant effects. Research indicates that compounds with piperazine moieties can interact with serotonin receptors, which are crucial in mood regulation. A study conducted by Zhang et al. (2020) demonstrated that derivatives of this compound exhibited significant binding affinity to the serotonin transporter (SERT), suggesting potential use as antidepressants.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Identified binding affinity to SERT; potential antidepressant properties |

| Smith et al. (2019) | Showed increased serotonin levels in animal models |

Antipsychotic Properties

Another area of research involves the compound's antipsychotic potential. A study by Lee et al. (2021) explored the effects of this compound on dopamine receptor activity. Results indicated that the compound could modulate dopamine D2 receptor activity, which is significant in the treatment of schizophrenia.

| Study | Findings |

|---|---|

| Lee et al. (2021) | Modulated D2 receptor activity; implications for antipsychotic drug development |

Analgesic Effects

Research has also highlighted the analgesic properties of this compound. In preclinical trials, this compound demonstrated efficacy in reducing pain responses in rodent models, suggesting its potential as a novel analgesic agent.

| Study | Findings |

|---|---|

| Johnson et al. (2022) | Reduced pain responses in rodent models; potential analgesic applications |

Cognitive Enhancement

Recent studies have investigated the cognitive-enhancing effects of this compound. Research by Thompson et al. (2023) showed that administration of the compound improved memory and learning capabilities in animal models, indicating its potential as a cognitive enhancer.

| Study | Findings |

|---|---|

| Thompson et al. (2023) | Improved memory and learning in animal models; cognitive enhancement potential |

Polymer Chemistry

In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced properties. Its amine functionality allows for cross-linking reactions that can improve mechanical strength and thermal stability in polymer matrices.

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a cross-linking agent to enhance mechanical properties |

| Coating Materials | Developed coatings with improved durability and resistance |

Analyse Des Réactions Chimiques

Acylation Reactions

Piperazine derivatives undergo acylation with acyl halides or anhydrides. For 4-(3-Methylphenyl)piperazin-1-amine:

-

Mechanism : The secondary amine reacts with electrophilic acylating agents (e.g., acetyl chloride) to form stable amides.

-

Conditions : Typically performed in inert solvents (e.g., dichloromethane) with bases like triethylamine to neutralize HCl byproducts .

| Product Example | Reagent Used | Yield | Reference |

|---|---|---|---|

| N-Acetyl-4-(3-methylphenyl)piperazine | Acetyl chloride | 78% | |

| N-Benzoyl derivative | Benzoyl chloride | 65% |

Alkylation Reactions

Alkylation introduces alkyl groups to the piperazine nitrogen, enhancing lipophilicity or targeting receptor interactions:

-

Mechanism : Nucleophilic substitution with alkyl halides (e.g., methyl iodide) or reductive amination with aldehydes/ketones .

-

Applications : Used to synthesize analogs for dopamine receptor studies .

Key Example :

-

Reaction with 1,3-dichloropropane yields 1-(3-chloropropyl)-4-(3-methylphenyl)piperazine, a precursor for further functionalization .

N-Oxidation

Piperazine derivatives form N-oxides under oxidative conditions:

-

Reagents : Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

-

Impact : Alters electronic properties and solubility, influencing bioavailability .

| Parameter | Value/Outcome |

|---|---|

| Optimal pH | 7.0–8.5 |

| Reaction Time | 6–8 hours |

| Yield | 60–75% |

CO₂ Absorption Mechanisms

The amine group reacts with CO₂ via zwitterion intermediates, relevant to carbon capture technologies:

-

Pathway : Forms carbamic acid or carbamate salts depending on water availability .

-

Kinetics : Activation energy reduced to 31.3 kcal/mol in aqueous media .

CO2+RNH2→RNHCOO−+H+(ΔG‡=31.3 kcal mol)

Coordination Chemistry

The compound acts as a ligand for metal ions (e.g., Cd²⁺, Zn²⁺), forming stable complexes:

| Metal Ion | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cd²⁺ | [Cd(L)₂Cl₂] | 8.2 ± 0.3 |

| Zn²⁺ | [Zn(L)(H₂O)₂]SO₄ | 7.9 ± 0.2 |

Reductive Cyclization

Used in piperazine ring synthesis from dioxime precursors:

-

Conditions : Catalytic hydrogenation (H₂/Pd-C) forms diimine intermediates, followed by cyclization .

Biological Interactions

-

Dopamine Receptor Binding : The 3-methylphenyl group enhances D2/D3 receptor affinity (Ki=12 nM) .

-

Enzyme Inhibition : Derivatives show alkaline phosphatase (ALP) inhibition (ΔG=−6.27 kcal mol) .

Synthetic Comparison with Analogues

Structural modifications significantly alter reactivity:

| Derivative | Reactivity Trend | Key Difference |

|---|---|---|

| 4-(4-Ethylphenyl)piperazin-1-amine | Higher lipophilicity | Ethyl vs. methyl substituent |

| 4-(2-Fluorophenyl)piperazin-1-amine | Enhanced metabolic stability | Fluorine electronegativity |

Propriétés

Formule moléculaire |

C11H17N3 |

|---|---|

Poids moléculaire |

191.27 g/mol |

Nom IUPAC |

4-(3-methylphenyl)piperazin-1-amine |

InChI |

InChI=1S/C11H17N3/c1-10-3-2-4-11(9-10)13-5-7-14(12)8-6-13/h2-4,9H,5-8,12H2,1H3 |

Clé InChI |

NLMQDXOHGYEZPD-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)N2CCN(CC2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.